(Z)-N'-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide

Description

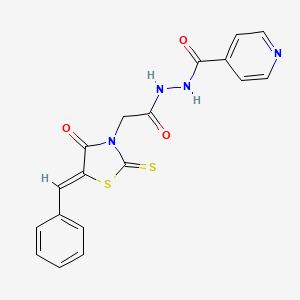

(Z)-N'-(2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide is a complex organic compound characterized by its unique structure and diverse applications in scientific research. This compound belongs to the class of thiazolidinone derivatives, which are known for their significant biological and chemical properties.

Properties

IUPAC Name |

N'-[2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]pyridine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3S2/c23-15(20-21-16(24)13-6-8-19-9-7-13)11-22-17(25)14(27-18(22)26)10-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,23)(H,21,24)/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXGVVWDYQLVAD-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N'-(2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide typically involves the reaction of isonicotinic acid hydrazide with 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid. The reaction is usually carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature, pH, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and fluorescent imaging.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Z)-N'-(2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Rhodanine-3-acetic acid derivatives

Substituted benzylidene-4-thioxothiazolidin-2-one derivatives

Uniqueness: (Z)-N'-(2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide stands out due to its unique structural features and diverse biological activities. While similar compounds may share some properties, this compound's specific combination of functional groups and molecular interactions make it distinct.

Biological Activity

(Z)-N'-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide is a complex organic compound with significant potential in medicinal chemistry. Its structure, which incorporates a thioxothiazolidinone core, suggests a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a thioxothiazolidinone moiety, which is known for its diverse biological activities. The presence of the isonicotinic hydrazide group further enhances its pharmacological profile.

Antimicrobial Activity

Research has shown that derivatives of thioxothiazolidinones exhibit notable antimicrobial properties. For instance, studies indicate that this compound demonstrates effective bactericidal activity against various strains of bacteria and fungi. This activity is attributed to the compound's ability to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). In vitro studies have reported that it induces apoptosis in these cancer cells through mechanisms involving mitochondrial pathways, caspase activation, and modulation of tubulin polymerization . The half-maximal inhibitory concentration (IC50) values for these cell lines range from 7.0 to 20.3 µM, indicating significant potency .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB. This suggests a potential role in treating inflammatory diseases .

The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Inhibition of bacterial cell wall synthesis.

- Anticancer Activity : Induction of apoptosis via mitochondrial pathways; interaction with tubulin leading to disrupted microtubule dynamics.

- Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines and modulation of NF-κB signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Various bacteria and fungi | Effective against multiple strains |

| Anticancer | A549, PC-3, HepG2 | IC50: 7.0 - 20.3 µM |

| Anti-inflammatory | Pro-inflammatory cytokines | Significant inhibition observed |

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound on A549 cells, it was found that treatment led to a significant decrease in cell viability in a dose-dependent manner. Microscopy analyses revealed morphological changes consistent with apoptosis, including membrane blebbing and nuclear condensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.